
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes three tert-butyl groups and a hydroxy group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione typically involves the alkylation of phenol derivatives with tert-butyl groups. One common method includes the reaction of phenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid . This reaction leads to the formation of the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The process involves careful control of temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxonium cations and phenoxy radicals.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions include various hydroxy and alkyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione involves its ability to undergo oxidation and reduction reactions. The compound can form stable radicals and cations, which interact with molecular targets and pathways in biological systems. These interactions can lead to various effects, including antioxidant activity and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the cyclohexene ring.
2,6-Di-tert-butylphenol: Another related compound with two tert-butyl groups and a phenol ring.
Uniqueness
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione is unique due to its specific arrangement of tert-butyl groups and the presence of a hydroxy group on a cyclohexene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61077-28-9 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2,5,6-tritert-butyl-5-hydroxycyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C18H30O3/c1-15(2,3)11-10-12(19)18(21,17(7,8)9)14(13(11)20)16(4,5)6/h10,14,21H,1-9H3 |
InChI-Schlüssel |
FYJVILCDFDDYQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C(=O)C(=CC(=O)C1(C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
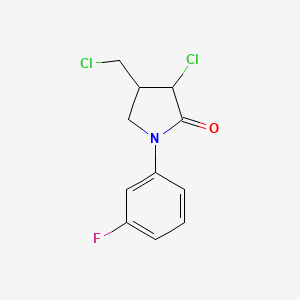
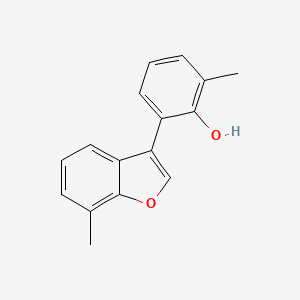
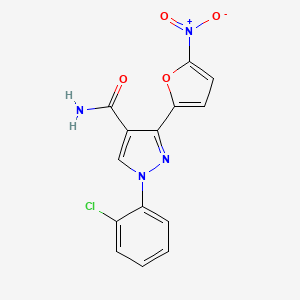

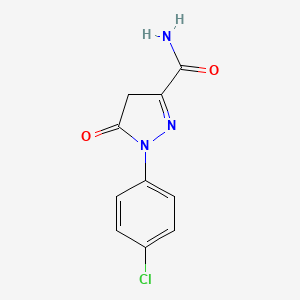
![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)

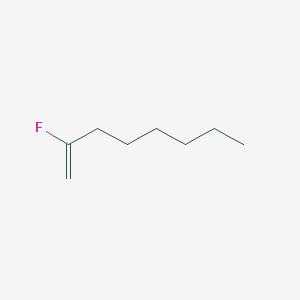

phosphanium bromide](/img/structure/B14589230.png)
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)

![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
